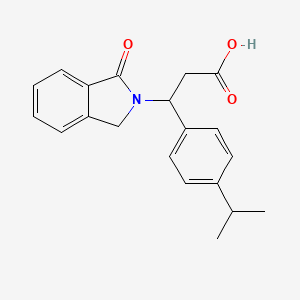
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features, which include an isopropylphenyl group and an isoindolinone moiety. This compound's molecular formula is C19H23NO3, and it exhibits potential biological activities that may be harnessed for therapeutic applications.
Structural Characteristics
The compound's structure suggests several potential interactions with biological targets, particularly enzymes and receptors. The isoindolinone core is known for its ability to modulate various biological pathways, which could lead to therapeutic effects in conditions such as inflammation and cancer.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3 |
| Molar Mass | 315.39 g/mol |
| Density | 1.405 g/cm³ |
| Predicted Boiling Point | 540.3 °C |
| pKa | 4.11 |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity. Key findings include:
1. Enzyme Interaction:
Research suggests that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various signaling pathways. This interaction is crucial for understanding its potential therapeutic roles.
2. Anti-inflammatory Properties:
The structural components of the compound suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
3. Antitumor Activity:
There are indications that the compound may exhibit antitumor properties, although comprehensive studies are required to validate these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Isoindolinone Derivatives
A study on derivatives of isoindolinone demonstrated significant antitumor activity against various cancer cell lines. The findings suggest that modifications in the isoindolinone structure can enhance biological activity, indicating a promising avenue for further research on similar compounds.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR has shown that the presence of specific functional groups can significantly influence the biological activity of isoindolinone derivatives. For instance, compounds with increased lipophilicity exhibited enhanced binding affinity to target proteins, suggesting that structural modifications could optimize therapeutic efficacy .
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-7-9-15(10-8-14)18(11-19(22)23)21-12-16-5-3-4-6-17(16)20(21)24/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQECXMMIIEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














